molecular formula C17H22N4O3 B11384822 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea

Cat. No.: B11384822
M. Wt: 330.4 g/mol
InChI Key: NZCBKMBBAUROIW-UHFFFAOYSA-N
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Description

1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and methoxyphenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole intermediate with isocyanates or carbamates to form the urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the methoxyphenyl ring or the oxadiazole ring are replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles.

Scientific Research Applications

1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA can be compared with other similar compounds, such as:

The uniqueness of 1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA lies in its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enyl-3-propylurea

InChI

InChI=1S/C17H22N4O3/c1-4-10-18-17(22)21(11-5-2)12-15-19-16(20-24-15)13-6-8-14(23-3)9-7-13/h5-9H,2,4,10-12H2,1,3H3,(H,18,22)

InChI Key

NZCBKMBBAUROIW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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